molecular formula C8H8BrClO B11997307 1-bromo-2-(chloromethyl)-4-methoxyBenzene CAS No. 66192-25-4

1-bromo-2-(chloromethyl)-4-methoxyBenzene

Cat. No.: B11997307
CAS No.: 66192-25-4
M. Wt: 235.50 g/mol
InChI Key: XVDBQNMBIOIJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-bromo-2-(chloromethyl)-4-methoxyBenzene is an organic compound with the molecular formula C8H8BrClO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a chloromethyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-2-(chloromethyl)-4-methoxyBenzene can be synthesized through several methods. One common approach involves the bromination of 2-(chloromethyl)-4-methoxyBenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction.

Another method involves the chloromethylation of 1-bromo-4-methoxyBenzene. This reaction can be carried out using formaldehyde (CH2O) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-bromo-2-(chloromethyl)-4-methoxyBenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine and chloromethyl groups can be substituted by nucleophiles such as hydroxide ions (OH-), amines (NH2R), or thiols (SHR).

    Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

1-bromo-2-(chloromethyl)-4-methoxyBenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-bromo-2-(chloromethyl)-4-methoxyBenzene involves its interaction with specific molecular targets. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-bromo-2-(chloromethyl)-4-methoxyBenzene can be compared with other similar compounds such as:

    1-bromo-2-chloroethane: A simpler haloalkane with similar reactivity but lacking the aromatic ring and methoxy group.

    1-bromo-4-methoxyBenzene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    2-(chloromethyl)-4-methoxyBenzene:

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.

Properties

CAS No.

66192-25-4

Molecular Formula

C8H8BrClO

Molecular Weight

235.50 g/mol

IUPAC Name

1-bromo-2-(chloromethyl)-4-methoxybenzene

InChI

InChI=1S/C8H8BrClO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,5H2,1H3

InChI Key

XVDBQNMBIOIJLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.